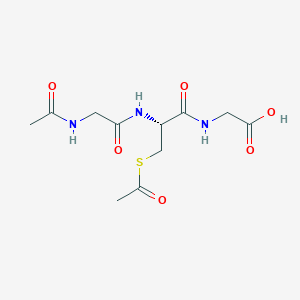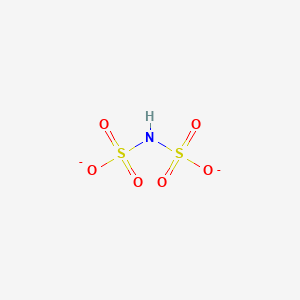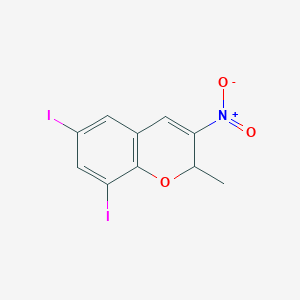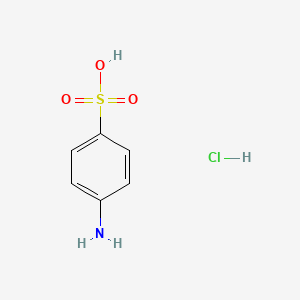
N-Acetylglycyl-S-acetyl-L-cysteinylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetylglycyl-S-acetyl-L-cysteinylglycine is a complex organic compound that belongs to the family of acetylated amino acids This compound is characterized by the presence of acetyl groups attached to glycine and cysteine residues
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetylglycyl-S-acetyl-L-cysteinylglycine typically involves the acetylation of glycine and cysteine residues. The process begins with the protection of the amino and thiol groups to prevent unwanted side reactions. The acetylation is then carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions: N-Acetylglycyl-S-acetyl-L-cysteinylglycine can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solutions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in buffered solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of new acetylated derivatives.
科学研究应用
N-Acetylglycyl-S-acetyl-L-cysteinylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in peptide synthesis.
Biology: Studied for its role in cellular processes, including protein folding and redox regulation.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of pharmaceuticals and as a stabilizing agent in various formulations.
作用机制
The mechanism of action of N-Acetylglycyl-S-acetyl-L-cysteinylglycine involves its ability to modulate redox reactions within cells. The compound can donate or accept electrons, thereby influencing the redox state of cellular components. This activity is primarily mediated through the thiol group in the cysteine residue, which can form disulfide bonds with other thiol-containing molecules. Additionally, the acetyl groups may enhance the stability and solubility of the compound, facilitating its interactions with biological targets.
相似化合物的比较
N-Acetylcysteine (NAC): A well-known antioxidant and mucolytic agent.
N-Acetylglycine: A simpler acetylated amino acid with fewer functional groups.
Glutathione: A tripeptide with significant antioxidant properties.
Comparison: N-Acetylglycyl-S-acetyl-L-cysteinylglycine is unique due to its combination of acetylated glycine and cysteine residues, which confer distinct chemical and biological properties. Unlike N-Acetylcysteine, which primarily functions as an antioxidant, this compound may have additional roles in peptide synthesis and redox regulation. Compared to N-Acetylglycine, it offers more complex interactions due to the presence of the thiol group. Glutathione, while similar in its redox activity, differs in its structure and specific biological functions.
属性
CAS 编号 |
63478-63-7 |
|---|---|
分子式 |
C11H17N3O6S |
分子量 |
319.34 g/mol |
IUPAC 名称 |
2-[[(2R)-2-[(2-acetamidoacetyl)amino]-3-acetylsulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C11H17N3O6S/c1-6(15)12-3-9(17)14-8(5-21-7(2)16)11(20)13-4-10(18)19/h8H,3-5H2,1-2H3,(H,12,15)(H,13,20)(H,14,17)(H,18,19)/t8-/m0/s1 |
InChI 键 |
HTEYNDCKYNWPGE-QMMMGPOBSA-N |
手性 SMILES |
CC(=O)NCC(=O)N[C@@H](CSC(=O)C)C(=O)NCC(=O)O |
规范 SMILES |
CC(=O)NCC(=O)NC(CSC(=O)C)C(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione](/img/structure/B14499682.png)
![7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane](/img/structure/B14499685.png)
![1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14499690.png)
![5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol](/img/structure/B14499699.png)
![5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B14499717.png)




![1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene](/img/structure/B14499747.png)


![1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14499757.png)

